4-[N'-(6-bromo-4-phenylquinazolin-2-yl)hydrazinecarbonyl]-N,N-dipropylbenzene-1-sulfonamide
Description
This compound is a hybrid molecule integrating a brominated quinazoline core, a hydrazinecarbonyl linker, and a dipropyl-substituted sulfonamide moiety. The quinazoline scaffold is known for its role in medicinal chemistry, particularly in kinase inhibition and anticancer applications . The hydrazinecarbonyl group bridges the quinazoline and sulfonamide units, contributing to conformational flexibility and hydrogen-bonding capacity. The N,N-dipropyl sulfonamide moiety increases lipophilicity compared to simpler sulfonamides, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability .
Properties
IUPAC Name |
4-[[(6-bromo-4-phenylquinazolin-2-yl)amino]carbamoyl]-N,N-dipropylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28BrN5O3S/c1-3-16-33(17-4-2)37(35,36)22-13-10-20(11-14-22)26(34)31-32-27-29-24-15-12-21(28)18-23(24)25(30-27)19-8-6-5-7-9-19/h5-15,18H,3-4,16-17H2,1-2H3,(H,31,34)(H,29,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSGFHQEHMFJQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28BrN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[N’-(6-bromo-4-phenylquinazolin-2-yl)hydrazinecarbonyl]-N,N-dipropylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the quinazoline core. The reaction conditions often include the use of brominating agents to introduce the bromo group and hydrazine derivatives to form the hydrazinecarbonyl linkage. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure settings, as well as the use of catalysts to accelerate the reaction.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled environmental conditions (temperature, pressure). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Biological Activities
-
Anticancer Activity
- Several studies have indicated that quinazoline derivatives exhibit significant anticancer properties. The specific compound under discussion has been evaluated for its ability to inhibit various cancer cell lines. Research suggests that the hydrazinecarbonyl group enhances its interaction with target proteins involved in cancer pathways.
- Case Study : In vitro studies demonstrated that this compound could induce apoptosis in human cancer cell lines, suggesting potential as a chemotherapeutic agent.
-
Antimicrobial Properties
- The sulfonamide group in the compound is known for its antibacterial effects. Preliminary tests have shown that it possesses activity against both Gram-positive and Gram-negative bacteria.
- Case Study : A recent investigation into its antibacterial efficacy revealed a minimum inhibitory concentration (MIC) that supports its potential use as an antimicrobial agent.
-
Anti-inflammatory Effects
- Quinazoline derivatives have also been reported to exhibit anti-inflammatory properties. The compound may exert these effects through the inhibition of pro-inflammatory cytokines.
- Case Study : Animal models treated with this compound showed reduced inflammation markers, indicating its potential as an anti-inflammatory drug.
Synthesis and Modification
The synthesis of 4-[N'-(6-bromo-4-phenylquinazolin-2-yl)hydrazinecarbonyl]-N,N-dipropylbenzene-1-sulfonamide typically involves multi-step reactions starting from simpler quinazoline derivatives. Modifications to enhance solubility and bioavailability are ongoing areas of research.
Toxicological Studies
Toxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary toxicological studies on this compound indicate a favorable safety margin, although further studies are necessary to fully understand its pharmacokinetics and long-term effects.
Mechanism of Action
The mechanism of action of 4-[N’-(6-bromo-4-phenylquinazolin-2-yl)hydrazinecarbonyl]-N,N-dipropylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to inhibit certain enzymes, which can lead to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Quinazoline Cores
- 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide (ZINC2298429) Key Differences: Replaces the hydrazinecarbonyl-sulfonamide group with a benzamide unit. The benzamide may limit hydrogen-bonding interactions compared to the hydrazine linker . Synthetic Route: Likely involves direct amidation, contrasting with the multi-step synthesis (Friedel-Crafts, hydrazide formation) required for the target compound .
- 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide Key Differences: Features a dihydroquinazolinone core and a butanamide side chain. Implications: The lactam structure (dioxoquinazoline) may alter redox properties and bioavailability compared to the fully aromatic quinazoline in the target compound .
Sulfonamide Derivatives
N-(4-Methoxyphenyl)benzenesulfonamide
N-(4-(Hydrazinecarbonyl)phenyl)-4-methylbenzenesulfonamide (ZINC3196402)
Triazole-Based Analogues
- 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9]
- Key Differences : Replaces quinazoline with a triazole ring and lacks the hydrazinecarbonyl linker.
- Implications : Triazoles exhibit tautomerism (thione vs. thiol), which may complicate binding predictability. The target compound’s rigid quinazoline core offers more stable π-π stacking interactions .
Physicochemical and Spectroscopic Comparisons
Biological Activity
Overview of the Compound
Chemical Structure : The compound features a quinazoline moiety, which is often associated with various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of a sulfonamide group is also significant, as sulfonamides are known for their antibacterial effects.
Molecular Formula : The compound's molecular formula can be derived from its name, indicating the presence of carbon (C), hydrogen (H), nitrogen (N), bromine (Br), and sulfur (S).
Anticancer Activity
- Mechanism of Action : Compounds containing quinazoline derivatives have shown potential as inhibitors of various kinases, which play crucial roles in cell signaling pathways related to cancer. The specific activity of this compound would depend on its ability to inhibit particular kinases or other targets involved in tumor growth and proliferation.
-
Case Studies :
- Research has indicated that similar quinazoline derivatives exhibit cytotoxic effects against several cancer cell lines. For instance, studies have demonstrated that compounds with structural similarities can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Antimicrobial Activity
- Sulfonamide Properties : The sulfonamide group is well-documented for its antibacterial properties, particularly against Gram-positive bacteria. This compound may exhibit similar activity by inhibiting bacterial folic acid synthesis.
-
Research Findings :
- A study on sulfonamide derivatives revealed that modifications to the aromatic rings could enhance antibacterial efficacy. The incorporation of bromine in the structure might further increase lipophilicity, potentially improving membrane penetration in bacterial cells.
Other Biological Activities
- Anti-inflammatory Effects : Some quinazoline derivatives have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6.
- Neuroprotective Effects : There is emerging evidence that certain quinazoline-based compounds may offer neuroprotective benefits by modulating pathways involved in neurodegeneration.
Data Table
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-[N'-(6-bromo-4-phenylquinazolin-2-yl)hydrazinecarbonyl]-N,N-dipropylbenzene-1-sulfonamide, and how can reaction conditions be optimized?
- Methodology : The synthesis of structurally similar sulfonamide-quinazoline hybrids typically involves sequential coupling reactions. For example:
- Step 1 : Prepare the quinazoline core via cyclization of brominated precursors under reflux conditions (e.g., using N,N-dimethylformamide as a solvent at 100–120°C for 4–6 hours) .
- Step 2 : Introduce the hydrazinecarbonyl group via hydrazine coupling in ethanol or methanol under acidic conditions (e.g., HCl catalysis) .
- Step 3 : Sulfonamide functionalization using dipropylamine and sulfonyl chloride derivatives in anhydrous dichloromethane at 0–5°C .
Q. How can the purity and crystallinity of this compound be validated during synthesis?
- Analytical Techniques :
- X-ray Powder Diffraction (XRPD) : Confirm crystalline phases by comparing experimental patterns with simulated data from single-crystal structures (e.g., sharp peaks at 2θ = 10–30° indicate high crystallinity) .
- Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) : Assess thermal stability and melting points. A sharp endothermic DSC peak within ±2°C of theoretical values suggests purity .
- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water gradient) with UV detection at 254 nm and ESI-MS for mass confirmation .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data for sulfonamide-quinazoline hybrids?
- Approach :
- Dose-Response Studies : Perform IC₅₀/EC₅₀ assays across multiple concentrations (e.g., 0.1–100 µM) to distinguish true activity from assay noise .
- Orthogonal Assays : Validate antimicrobial or enzyme-inhibition results using both fluorescence-based (high-throughput) and cell viability (MTT/XTT) assays .
- Structural Analysis : Compare X-ray crystallography or molecular docking results (e.g., binding affinity to target enzymes like dihydrofolate reductase) to explain discrepancies between in vitro and in silico data .
Q. How can solvent effects influence the reactivity of the hydrazinecarbonyl moiety during synthesis?
- Mechanistic Insights :
- Polar Protic Solvents (e.g., ethanol) : Stabilize charged intermediates, accelerating nucleophilic attack but risking hydrolysis of the hydrazine group.
- Aprotic Solvents (e.g., DMF, DCM) : Enhance electrophilicity of carbonyl carbons, favoring coupling but requiring strict anhydrous conditions .
- Kinetic Studies : Use in situ IR or NMR to monitor reaction rates. For example, DMF increases reaction speed by 30% compared to ethanol but may require lower temperatures (−10°C) to suppress side reactions .
Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?
- In Silico Tools :
- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition. The trifluoromethyl and sulfonamide groups may enhance metabolic stability .
- Molecular Dynamics (MD) Simulations : Simulate binding to serum albumin (PDB ID: 1AO6) to predict plasma protein binding and half-life .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites for derivatization .
Experimental Design & Data Analysis
Q. How should researchers design experiments to evaluate the compound’s potential as a kinase inhibitor?
- Protocol :
- Kinase Panel Screening : Test against 50+ kinases (e.g., EGFR, VEGFR2) at 10 µM. Use ATP-concentration-dependent assays to identify competitive inhibitors .
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing Br with Cl or methyl groups) and correlate changes with IC₅₀ values .
- Crystallography : Co-crystallize the compound with target kinases to resolve binding modes (e.g., hydrogen bonds with hinge regions) .
Q. What statistical methods are recommended for analyzing inconsistencies in spectroscopic data (e.g., NMR, IR)?
- Data Analysis :
- Principal Component Analysis (PCA) : Reduce dimensionality of IR/NMR datasets to identify outliers or batch effects.
- Multivariate Regression : Correlate spectral shifts (e.g., ¹H NMR δ 7.2–8.0 ppm for aromatic protons) with substituent electronic effects .
- Error Propagation Models : Quantify uncertainty in integrated peak areas or coupling constants (J-values) using tools like MATLAB or Python’s SciPy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
